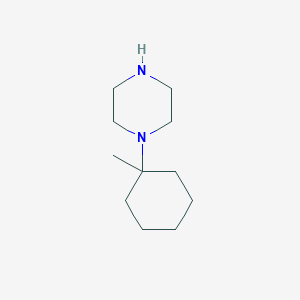
1-(1-methylcyclohexyl)Piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methylcyclohexyl)Piperazine is an organic compound with the molecular formula C11H22N2. It is a derivative of piperazine, a heterocyclic amine that contains a six-membered ring with two nitrogen atoms at opposite positions.
Preparation Methods
The synthesis of 1-(1-Methylcyclohexyl)Piperazine can be achieved through several routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another approach is the Ugi reaction, which involves the multicomponent reaction of an amine, an aldehyde, an isocyanide, and a carboxylic acid . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
1-(1-Methylcyclohexyl)Piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the piperazine ring acts as a nucleophile.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include N-oxides, secondary amines, and substituted piperazines .
Scientific Research Applications
1-(1-Methylcyclohexyl)Piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor in the synthesis of drugs that target various receptors and enzymes in the body.
Industry: The compound is utilized in the production of polymers and other materials due to its chemical stability and reactivity
Mechanism of Action
The mechanism of action of 1-(1-Methylcyclohexyl)Piperazine involves its interaction with specific molecular targets, such as GABA receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to various physiological effects. The pathways involved in its action include the inhibition of neurotransmitter release and the alteration of ion channel activity .
Comparison with Similar Compounds
1-(1-Methylcyclohexyl)Piperazine can be compared with other piperazine derivatives, such as:
- 1-(2-Methylcyclohexyl)Piperazine
- 1-(3-Methylcyclohexyl)Piperazine
- 1-(4-Methylcyclohexyl)Piperazine
These compounds share similar structural features but differ in the position of the methyl group on the cyclohexyl ring. The unique positioning of the methyl group in this compound can influence its chemical reactivity and biological activity, making it distinct from its analogs .
Properties
Molecular Formula |
C11H22N2 |
|---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
1-(1-methylcyclohexyl)piperazine |
InChI |
InChI=1S/C11H22N2/c1-11(5-3-2-4-6-11)13-9-7-12-8-10-13/h12H,2-10H2,1H3 |
InChI Key |
XJVIEYTVQNSFAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,4S)-3-[(Propan-2-yl)amino]piperidin-4-ol](/img/structure/B13212318.png)
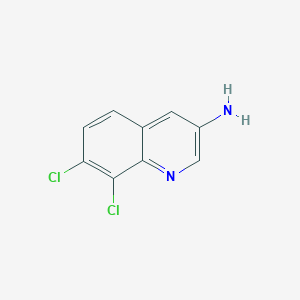

![5-Oxo-6,12-diazatricyclo[7.2.1.0,2,7]dodeca-2(7),3-diene-4-carboxamide](/img/structure/B13212336.png)
![Methyl 3-{[(pyrrolidin-2-yl)methyl]sulfanyl}propanoate](/img/structure/B13212345.png)
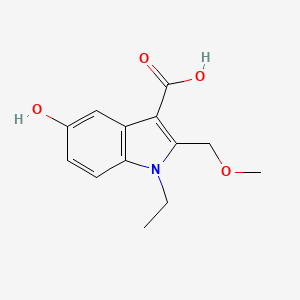

![2-({[(Tert-butoxy)carbonyl]amino}oxy)-4-methylhexanoic acid](/img/structure/B13212353.png)
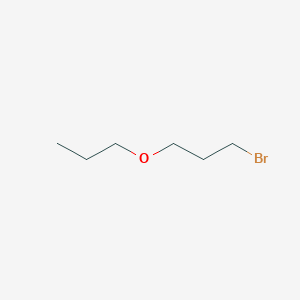
![2-[4-(Aminomethyl)-2-methoxyphenoxy]-N,N-dimethylacetamide](/img/structure/B13212374.png)
![{1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13212378.png)
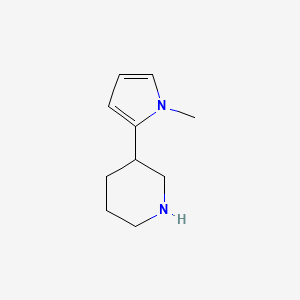
![N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B13212389.png)

